N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide
CAS No.: 899753-36-7
Cat. No.: VC6132380
Molecular Formula: C18H17N3O
Molecular Weight: 291.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899753-36-7 |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 291.354 |
| IUPAC Name | N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22) |
| Standard InChI Key | UOSOVBJKEPMHSB-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(1H-Indol-3-yl)-2-methylindoline-1-carboxamide consists of a 2-methylindoline moiety linked via a carboxamide bridge to the 3-position of an indole ring. Key identifiers include:
The indole ring system contributes to π-π stacking interactions, while the methyl group on the indoline moiety may enhance lipophilicity and membrane permeability .
Synthesis and Reaction Pathways
General Synthetic Strategies
While no published protocols explicitly describe the synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, analogous compounds are typically prepared through:
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Condensation Reactions: Coupling indole-3-carboxylic acid derivatives with aminomethylindolines using carbodiimide-based coupling agents (e.g., EDC, DCC) .
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Multi-Step Functionalization:
Critical Reaction Parameters
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Catalysts: Brønsted acids (e.g., p-TsOH) or Al₂O₃ facilitate cyclization and prevent side reactions like indole deformylation .
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Solvents: Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing intermediates .
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Temperature: Reflux conditions (80–100°C) are often required to drive amide bond formation .
Example Pathway (hypothetical):
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Indoline Synthesis:
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Carboxamide Formation:
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Indolylquinazolinones—synthesized from similar precursors—show activity against Staphylococcus aureus and MRSA (MIC = 4–16 μg/mL) . The carboxamide group may enhance bacterial membrane penetration.
Structure-Activity Relationships (SAR)
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Indole Substitution: Electron-withdrawing groups at C5 improve tubulin binding affinity .
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Methyl Positioning: 2-Methylindoline enhances metabolic stability compared to unsubstituted analogs.
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Carboxamide Linker: Replacing the amide with esters reduces anticancer potency by 10-fold .
Comparative Analysis with Related Compounds
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>80%) and purity .
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Target Identification: Screen against kinase libraries and tubulin isoforms using SPR or thermal shift assays .
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ADMET Profiling: Assess logP (predicted ≈3.1), plasma protein binding, and CYP450 inhibition risks.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration .
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